molecular formula C14H11NO3 B088023 4-Hydroxy-4'-nitrostilbene CAS No. 14064-83-6

4-Hydroxy-4'-nitrostilbene

Cat. No.: B088023
CAS No.: 14064-83-6
M. Wt: 241.24 g/mol
InChI Key: OETQWIHJPIESQB-OWOJBTEDSA-N
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Description

4-Hydroxy-4'-nitrostilbene, also known as this compound, is a useful research compound. Its molecular formula is C14H11NO3 and its molecular weight is 241.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Fluorescence Properties in Different Solvents : Megyesi et al. (2010) studied the fluorescence properties of 4'-nitro- and 2',4'-dinitro-substituted trans-4-hydroxystilbenes in various solvents. They found that the fluorescence quantum yield of 4'-nitro-trans-4-hydroxystilbene is affected by solvent polarity and hydrogen bonding, with significant fluorescence in solvents that do not form strong hydrogen bonds (Megyesi et al., 2010).

  • Carcinogenesis and Inhibition of Tumors : Andersen et al. (1964) investigated the carcinogenesis and inhibition of the Walker 256 tumor in rats by various compounds related to trans-4-acetylamino stilbene. They found that the N-hydroxy metabolite of 4-acetylaminostilbene exhibited greater inhibitory action on the growth of this tumor compared to other compounds (Andersen et al., 1964).

  • Catalytic Reduction of 4-Nitrophenol : Kong et al. (2013) reported the metal-free catalytic reduction of 4-nitrophenol to 4-aminophenol mediated by N-doped graphene, demonstrating the potential application of 4-nitrostilbene derivatives in catalysis (Kong et al., 2013).

  • Detection of Diesel Adulteration : Bell et al. (2018) investigated the use of fluorescent molecular rotors based on 4-dimethylamino-4-nitrostilbene for detecting diesel adulteration. They developed fluorescent paper strips that could detect the presence of kerosene in diesel, demonstrating the application of 4-hydroxy-4'-nitrostilbene derivatives in fuel quality testing (Bell et al., 2018).

  • Nonlinear Optical Properties : Li et al. (2002) synthesized and studied the nonlinear optical properties of various stilbene derivatives, including this compound derivatives. These compounds showed potential applications in nonlinear optics (Li et al., 2002).

  • Synthesis of Polyurethanes for NLO Applications : Lee et al. (2000) synthesized polyurethanes containing dioxynitrostilbene as an NLO-chromophore. They found these polymers have potential applications in non-linear optical (NLO) device applications due to their solubility in common organic solvents and thermal stability (Lee et al., 2000).

Safety and Hazards

4-Hydroxy-4’-nitrostilbene is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of the compound and use it only in well-ventilated areas . In case of contact with skin or eyes, it is advised to wash with plenty of water .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It is known that it can bind to the mannosylated form of beta-cyclodextrin . This interaction could potentially influence the activity of enzymes, proteins, and other biomolecules.

Cellular Effects

Its ability to bind to the mannose receptor suggests that it may influence cell function, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to bind to the mannose receptor , which could potentially lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.

Properties

IUPAC Name

4-[(E)-2-(4-nitrophenyl)ethenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c16-14-9-5-12(6-10-14)2-1-11-3-7-13(8-4-11)15(17)18/h1-10,16H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETQWIHJPIESQB-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14064-83-6
Record name 4-Hydroxy-4'-nitrostilbene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014064836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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